![molecular formula C13H17BrN2O2 B12584700 Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- CAS No. 649740-12-5](/img/structure/B12584700.png)
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- is an organic compound with the molecular formula C8H8BrNO. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a bromophenyl group and a morpholinylmethyl group attached to the acetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the acetylation of m-bromoaniline with acetic anhydride. The process can be summarized as follows:
Mixing: m-Bromoaniline is mixed with acetic acid.
Addition: Acetic anhydride is slowly added to the mixture.
Reflux Reaction: The mixture is refluxed for 0.5 hours.
Cooling: The reaction mixture is allowed to cool for 0.5 hours.
Crystallization: The mixture is poured into ice water, and the precipitated crystals are filtered.
Recrystallization: The product is recrystallized from ethanol to obtain pure Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce bromophenyl alcohols.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The morpholinylmethyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-bromophenyl)-: This compound has a similar structure but with the bromine atom in the para position.
3-Bromoacetanilide: Another closely related compound with the bromine atom in the meta position.
Uniqueness
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it more effective in various applications .
Eigenschaften
CAS-Nummer |
649740-12-5 |
|---|---|
Molekularformel |
C13H17BrN2O2 |
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)-morpholin-4-ylmethyl]acetamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-10(17)15-13(16-5-7-18-8-6-16)11-3-2-4-12(14)9-11/h2-4,9,13H,5-8H2,1H3,(H,15,17) |
InChI-Schlüssel |
JORNCWGJJVFBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C1=CC(=CC=C1)Br)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


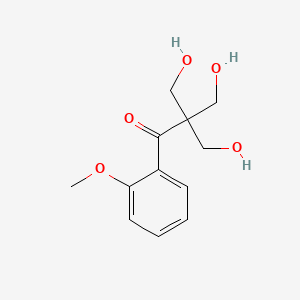
![Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]-](/img/structure/B12584642.png)
![N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584663.png)
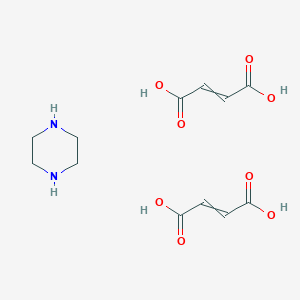
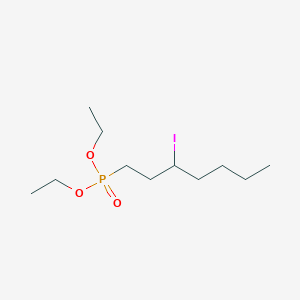

![5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584676.png)
![N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide](/img/structure/B12584683.png)
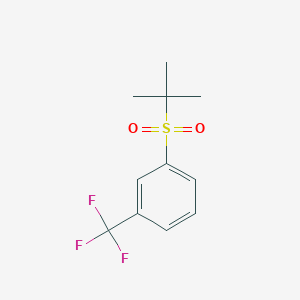

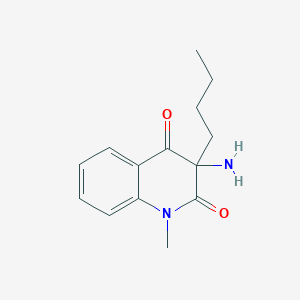
![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)

